molecular formula C9H19NO2 B13967936 Ethyl 2-(aminomethyl)hexanoate

Ethyl 2-(aminomethyl)hexanoate

Cat. No.: B13967936
M. Wt: 173.25 g/mol
InChI Key: WAOJEHBDRPGNNT-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoic acid backbone, with an aminomethyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminomethyl)hexanoate can be synthesized through the esterification of 2-(aminomethyl)hexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(aminomethyl)hexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis to release the active form of the compound, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)hexanoate can be compared with other similar compounds, such as:

  • Ethyl 2-(aminomethyl)butanoate
  • Ethyl 2-(aminomethyl)pentanoate
  • Ethyl 2-(aminomethyl)heptanoate

These compounds share a similar ester structure but differ in the length of the carbon chain. This compound is unique due to its specific chain length and the presence of the aminomethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 2-(aminomethyl)hexanoate

InChI

InChI=1S/C9H19NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-7,10H2,1-2H3

InChI Key

WAOJEHBDRPGNNT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)C(=O)OCC

Origin of Product

United States

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